molecular formula C15H15NO2 B14120618 4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide

4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B14120618
M. Wt: 241.28 g/mol
InChI Key: YHJFGYFZXKBEGE-UHFFFAOYSA-N
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Description

4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide is a biphenyl-derived compound characterized by a methoxy (-OCH₃) group at the 4' position, a methyl (-CH₃) group at the 4 position, and a carboxamide (-CONH₂) moiety at the 2 position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials research. The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or directed C–H activation strategies, as demonstrated in its methyl ester precursor (methyl 4'-methoxy-4-methyl-[1,1'-biphenyl]-2-carboxylate) . Key spectroscopic data, such as ¹H NMR (δ 7.59 ppm for aromatic protons) and ¹³C NMR (δ 169.7 ppm for the carbonyl carbon), confirm its structural integrity .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methylbenzamide

InChI

InChI=1S/C15H15NO2/c1-10-3-8-13(14(9-10)15(16)17)11-4-6-12(18-2)7-5-11/h3-9H,1-2H3,(H2,16,17)

InChI Key

YHJFGYFZXKBEGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)OC)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-4-methyl-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.

    Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the biphenyl derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-4-methyl-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of hydroxylated biphenyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

4’-Methoxy-4-methyl-[1,1’-biphenyl]-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Methoxy-4-methyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. The methoxy and methyl groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The carboxamide group can form hydrogen bonds with target proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4'-methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide with structurally related biphenyl carboxamide derivatives, focusing on substituent effects, synthetic methods, and physicochemical properties:

Compound Name Substituents Synthetic Method Melting Point (°C) Key Spectral Data Reference
4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide 4'-OCH₃, 4-CH₃, 2-CONH₂ Ru-catalyzed C–H arylation Not reported ¹H NMR (CDCl₃): δ 7.59 (s, 1H), 2.40 (s, 3H); ¹³C NMR: δ 169.7 (C=O)
4-Methoxy-N,2'-dimethyl-[1,1'-biphenyl]-2-carboxamide (4.20f) 4-OCH₃, 2'-CH₃, 2-CONHCH₃ Acid chloride formation (SOCl₂) Not reported Yield: 93%; Structural confirmation via ¹H/¹³C NMR
4'-Methoxy-N-(4-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (12a) 4'-OCH₃, 4-CONH(4-OCH₃C₆H₄)(CH₃) Suzuki-Miyaura coupling Not reported Palladium-catalyzed cross-coupling; cesium carbonate base
3'-Formyl-4'-methoxy-[1,1'-biphenyl]-2-carboxamide (IIIb) 3'-CHO, 4'-OCH₃, 2-CONH₂ Aldehyde functionalization 140 ¹H NMR: δ 10.08 (s, 1H, CHO); HPLC purity >98%
N-Methoxy-[1,1’-biphenyl]-2-carboxamide 2-CONH(OCH₃) Not specified Not reported CAS: 71237-31-5; Safety data highlights need for careful handling
4'-(Trifluoromethyl)-N-(4-sulfamoylphenyl)-[1,1'-biphenyl]-2-carboxamide 4'-CF₃, 2-CONH₂, 4-SO₂NH₂ on phenyl Sulfonamide coupling 163–164 ¹H NMR: δ 8.02 (d, 2H, SO₂NH₂); MS: [M+H]⁺ 449.1

Key Observations :

Substituent Effects on Reactivity: The presence of electron-donating groups (e.g., -OCH₃ at 4') enhances the stability of intermediates in Ru-catalyzed C–H activation, as seen in the synthesis of the methyl ester precursor .

Synthetic Efficiency :

  • Suzuki-Miyaura coupling (used for 12a ) offers versatility for introducing aryl groups but requires precise control of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Cs₂CO₃) .
  • Direct C–H activation methods (e.g., Ru catalysis) avoid pre-functionalized substrates, streamlining synthesis .

Physicochemical Properties :

  • Melting points correlate with molecular symmetry and intermolecular interactions. For example, IIIb (140°C) has a higher melting point than IVb (234–235°C), likely due to hydrogen bonding from the hydrazinecarbothioamide group .
  • The carboxamide group (-CONH₂) generally enhances solubility in polar solvents compared to ester or nitrile analogs .

Biological Relevance: Sulfonamide-containing analogs (e.g., 4'-(Trifluoromethyl)-N-(4-sulfamoylphenyl)-...) exhibit carbonic anhydrase inhibitory activity, highlighting the role of auxiliary functional groups in target engagement .

Biological Activity

4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide, a compound belonging to the biphenyl carboxamide family, has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide can be represented as follows:

  • Molecular Formula : C16_{16}H17_{17}NO2_2
  • Molecular Weight : 255.31 g/mol

The compound features a biphenyl core with a methoxy group and a methyl group at the para positions relative to the carboxamide functional group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide. For instance, derivatives of carboxamides have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds with similar structural motifs exhibited IC50_{50} values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

CompoundCell LineIC50_{50} (µM)
Compound AMCF-70.48
Compound BMDA-MB-2310.78
4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamideTBD

The mechanism by which 4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide exerts its biological effects is likely multifaceted. Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation and cell cycle arrest at the G1 phase . Additionally, they may inhibit key signaling pathways involved in tumor growth and metastasis.

Enzyme Inhibition

Preliminary studies suggest that biphenyl carboxamides may also act as enzyme inhibitors. Specifically, they have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases . The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.

Case Studies

A notable case study involved the synthesis and testing of various substituted biphenyl carboxamides. These compounds were screened for their anticancer properties against multiple cell lines. Results indicated that modifications to the methoxy and methyl groups significantly influenced biological activity .

Table: Summary of Case Study Findings

SubstituentCell LineIC50_{50} (µM)
MethoxyMCF-715.63
MethylA54912.34
No SubstituentControl>100

Safety and Toxicity

While exploring the biological activities of 4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide, it is crucial to consider its safety profile. Initial toxicity assessments indicate that compounds within this class exhibit low cytotoxicity towards normal human cells at therapeutic concentrations . However, comprehensive toxicological studies are necessary to ascertain long-term safety.

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